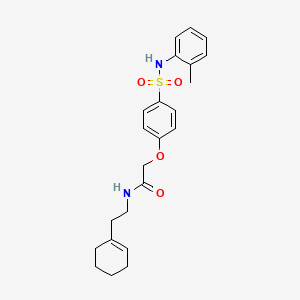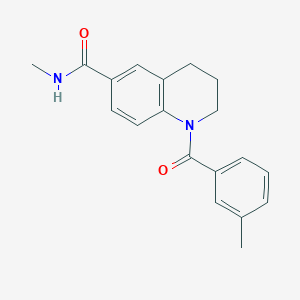
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide, also known as CHEE-SA, is a compound that has gained interest in the scientific community due to its potential therapeutic applications. CHEE-SA belongs to the class of sulfonamide compounds and has been shown to possess anti-inflammatory and analgesic properties.
作用機序
The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide is not fully understood. However, it has been suggested that N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide may exert its anti-inflammatory and analgesic effects by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory and immune responses. N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide may also inhibit the activity of COX-2 and iNOS, enzymes that are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in various animal models. It has also been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide has been shown to reduce pain behavior in animal models of acute and chronic pain.
実験室実験の利点と制限
One of the advantages of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide is its ability to reduce inflammation and pain behavior in animal models. This makes it a potential candidate for the development of novel anti-inflammatory and analgesic drugs. However, one of the limitations of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide is its low solubility in water, which may limit its bioavailability and pharmacokinetic properties.
将来の方向性
There are several future directions for research on N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide. One direction is to investigate the potential of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide as a therapeutic agent for the treatment of inflammatory and pain disorders in humans. Another direction is to investigate the molecular mechanisms underlying the anti-inflammatory and analgesic effects of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide. Additionally, future research could focus on improving the pharmacokinetic properties of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide, such as its solubility and bioavailability, to enhance its therapeutic potential.
合成法
The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide involves the reaction of 2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetic acid with cyclohexene in the presence of triethylamine and 1,4-dioxane. The reaction mixture is stirred at room temperature for 24 hours, and the resulting product is purified by column chromatography. The yield of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide is approximately 60%.
科学的研究の応用
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide has been shown to possess anti-inflammatory and analgesic properties in various animal models. It has been demonstrated to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide has also been shown to reduce pain behavior in animal models of acute and chronic pain.
特性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4S/c1-18-7-5-6-10-22(18)25-30(27,28)21-13-11-20(12-14-21)29-17-23(26)24-16-15-19-8-3-2-4-9-19/h5-8,10-14,25H,2-4,9,15-17H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAXYUQJOAVZET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCCC3=CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[(2-methylphenyl)sulfamoyl]phenoxy}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(1-Ethoxyethyl)bicyclo[4.1.0]heptane](/img/structure/B7714618.png)




![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7714655.png)
![3-methyl-6-(morpholine-4-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7714663.png)


![N'-[(Z)-(2H-1,3-benzodioxol-5-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B7714682.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7714706.png)
![N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7714720.png)